Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-4-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate . This intermediate can then be reacted with benzyl bromide under basic conditions to introduce the benzyl group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which allow for more efficient and controlled reactions compared to traditional batch processes . These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups that can mimic natural substrates.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its functional groups allow for further chemical modifications.
Mechanism of Action
The mechanism by which Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate exerts its effects is largely dependent on its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate: Lacks the Boc protection, making it more reactive but less stable.
tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group, affecting its reactivity and solubility.
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The Boc group offers protection during synthetic transformations, while the benzyl and hydroxyl groups allow for further modifications and interactions in various applications.
Properties
IUPAC Name |
benzyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBVXJSFDXHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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